N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]benzamide
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Overview
Description
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that features a bromophenyl group, an indole moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]benzamide typically involves the coupling of 4-bromophenylacetic acid with tryptamine, followed by the formation of the amide bond with benzoyl chloride. The reaction is often facilitated by a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to promote the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and bromophenyl moieties. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an isobutylphenyl group instead of a bromophenyl group.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalenyl group instead of a bromophenyl group.
Uniqueness
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the bromophenyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Its indole moiety also contributes to its potential biological activities, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C23H19BrN2O |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H19BrN2O/c24-18-12-10-16(11-13-18)20(14-26-23(27)17-6-2-1-3-7-17)21-15-25-22-9-5-4-8-19(21)22/h1-13,15,20,25H,14H2,(H,26,27) |
InChI Key |
RFIZKYVMXJASDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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